Hosenkoside G

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

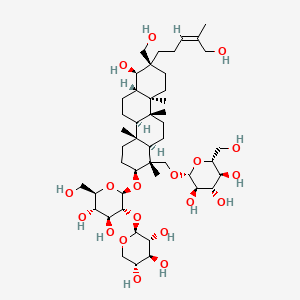

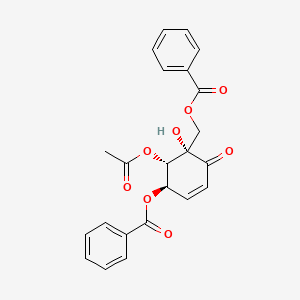

Hosenkoside G is a baccharane-type glycoside isolated from the seeds of Impatiens balsamina L. It is one of several glycosides found in this plant, which has been traditionally used in various medicinal applications. This compound has attracted scientific interest due to its potential biological activities, including anti-tumor properties .

科学研究应用

准备方法

合成路线与反应条件

泡桐苷G通常从凤仙花(Impatiens balsamina L.)干燥种子中提取,采用各种色谱技术。 分离过程涉及用甲醇或乙醇等溶剂提取,然后使用柱色谱法纯化 .

工业生产方法

目前,还没有针对泡桐苷G的大规模工业生产方法。 该化合物主要通过从天然来源提取获得,这可能限制其在广泛研究和应用中的可用性 .

化学反应分析

反应类型

泡桐苷G可以进行各种化学反应,包括水解、氧化和糖基化。 这些反应对于改变化合物的结构并增强其生物活性至关重要 .

常用试剂和条件

水解: 使用酸性或酶促条件将泡桐苷G分解为其组成糖和苷元。

氧化: 可以使用过氧化氢或高锰酸钾等氧化剂引入含氧官能团。

主要产物

作用机制

泡桐苷G发挥作用的机制涉及它与特定分子靶点和途径的相互作用。例如,据信其抗肿瘤活性是通过抑制癌细胞增殖和诱导癌细胞凋亡来介导的。 该化合物还可以调节参与细胞生长和存活的各种信号通路 .

相似化合物的比较

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(Z)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O19/c1-23(17-48)7-6-12-47(21-51)16-15-45(4)24(39(47)60)8-9-29-43(2)13-11-30(65-42-38(35(57)33(55)27(19-50)64-42)66-40-36(58)31(53)25(52)20-61-40)44(3,28(43)10-14-46(29,45)5)22-62-41-37(59)34(56)32(54)26(18-49)63-41/h7,24-42,48-60H,6,8-22H2,1-5H3/b23-7-/t24-,25-,26-,27-,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,38-,39-,40+,41-,42+,43+,44+,45-,46-,47-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUACYVEKRAXEB-QXJSNOIISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)C)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CC[C@@]1(CC[C@@]2([C@@H]([C@H]1O)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)C)CO)/CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of Hosenkoside G?

A1: this compound is a novel baccharane glycoside isolated from the seeds of Impatiens balsamina. Its structure consists of hosenkol C as the aglycone with sambubioside attached at the 3-O position and glucose at the 28-O position []. Unfortunately, the specific molecular formula and weight are not provided in the available abstracts. Further research publications might offer more comprehensive spectroscopic data, including NMR, to fully elucidate its structure.

Q2: Are there any known structure-activity relationships for this compound or similar baccharane glycosides?

A3: The provided abstracts do not delve into the structure-activity relationships of this compound or other baccharane glycosides. Examining the activity of similar compounds isolated from Impatiens balsamina, such as hosenkosides F, H, I, J, and K, might provide insights into how structural variations impact biological activity []. Further research focusing on systematic structural modifications and subsequent activity evaluations is crucial to establish concrete structure-activity relationships.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

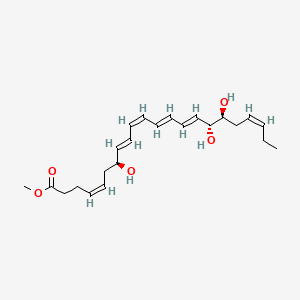

![4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B591294.png)

![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)

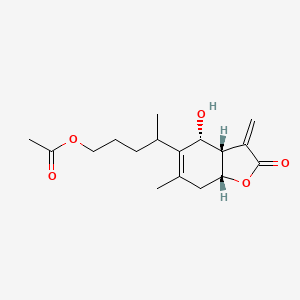

![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)